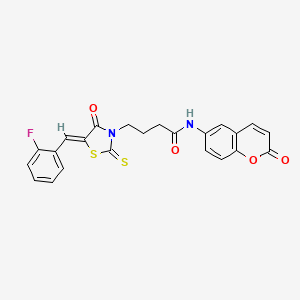
(Z)-4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide is a useful research compound. Its molecular formula is C23H17FN2O4S2 and its molecular weight is 468.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (Z)-4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide represents a novel hybrid structure that combines elements from thiazolidinone and chromone derivatives. This unique configuration has garnered interest for its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties.
Synthesis and Structural Characterization
The synthesis of the target compound typically involves a multi-step process, including the Knoevenagel condensation reaction. The structural characterization is often confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which elucidate the compound's three-dimensional arrangement and confirm its purity.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing thiazolidinone structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and gastric cancer (AGS) cells. The mechanism of action appears to involve apoptosis induction and modulation of key apoptotic markers such as caspases and Beclin-1, suggesting a role in both intrinsic and extrinsic apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the thiazolidinone core significantly influence biological activity. For example, the presence of electron-withdrawing groups enhances cytotoxicity, while modifications to the chromone moiety can alter selectivity towards cancerous versus normal cells .
Anti-inflammatory Potential
In addition to anticancer properties, the compound has been evaluated for anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. This dual functionality positions it as a candidate for treating diseases characterized by inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, MDA-MB-231 | 5.0 - 15.0 | Induction of apoptosis via caspase activation |
| Anti-inflammatory | COX-2, LOX | 10.0 - 20.0 | Inhibition of enzyme activity |
| Aldose Reductase Inhibition | Rat eye lens ALR2 | < 1.0 | Competitive inhibition |
Case Studies
- Cytotoxicity in Breast Cancer : A study involving MCF-7 cells demonstrated that the compound induced apoptosis significantly more than control treatments, with flow cytometry revealing increased Annexin V positivity indicative of early apoptotic cells .
- Inflammation Models : In vitro assays showed that the compound effectively reduced prostaglandin E2 production in macrophages stimulated with lipopolysaccharide (LPS), highlighting its potential use in inflammatory disorders .
Propriétés
IUPAC Name |
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4S2/c24-17-5-2-1-4-14(17)13-19-22(29)26(23(31)32-19)11-3-6-20(27)25-16-8-9-18-15(12-16)7-10-21(28)30-18/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,25,27)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWDZEZAFLAEFB-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














